Zicronapine

Catalog No.
S547759
CAS No.
170381-16-5
M.F
C22H27ClN2
M. Wt
354.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zicronapine

CAS Number

170381-16-5

Product Name

Zicronapine

IUPAC Name

4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine

Molecular Formula

C22H27ClN2

Molecular Weight

354.9 g/mol

InChI

InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1

InChI Key

BYPMJBXPNZMNQD-PZJWPPBQSA-N

SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

Lu 31-130; Lu31-130; Lu-31-130; Lu 31130; Lu31130; Lu-31130; Zicronapine.

Canonical SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C

Isomeric SMILES

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C

Description

The exact mass of the compound Zicronapine is 354.1863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Multi-Target Effects: Unlike many existing antipsychotics that primarily target dopamine D2 receptors, Zicronapine's interaction with various receptors suggests a different mechanism of action. This has researchers interested in its potential for a more comprehensive approach to treating schizophrenia, aiming to address both positive and negative symptoms [].

Clinical Trials: While there is limited research available, some studies have explored Zicronapine's efficacy in treating schizophrenia. One such study examined doses of 3, 5, 7, and 10mg/day. Results showed that the 7mg and 10mg doses demonstrated a statistically significant difference compared to a placebo, suggesting potential therapeutic effects [].

Zicronapine, also known as Lu 31-130, is a novel compound primarily studied for its potential applications in treating schizophrenia. It is classified as a dopamine receptor antagonist, exhibiting significant activity at dopamine D1 and D2 receptors, as well as serotonin 5HT2A receptors. This dual action suggests its potential effectiveness in managing symptoms associated with psychotic disorders, particularly those linked to dopamine dysregulation .

Zicronapine undergoes various metabolic processes, including N-demethylation, which can be influenced by deuteration at specific positions on the molecule. Studies have shown that deuteration can attenuate the rate of N-demethylation, potentially altering the pharmacokinetic profile of the compound. This modification has implications for enhancing drug stability and efficacy in therapeutic settings .

Zicronapine exhibits potent antagonistic effects on multiple neurotransmitter receptors:

  • Dopamine Receptors: It effectively blocks both D1 and D2 receptors, which are crucial in regulating mood and behavior.
  • Serotonin Receptors: Its action on the 5HT2A receptor suggests it may help alleviate symptoms of anxiety and depression often accompanying schizophrenia .

In vitro studies have confirmed its efficacy in modulating these receptor activities, making it a candidate for further clinical evaluation in psychiatric disorders .

The synthesis of zicronapine involves several steps that typically include:

  • Preparation of Key Intermediates: Starting from simpler organic compounds, key intermediates are synthesized through standard organic reactions such as alkylation and acylation.
  • Formation of the Final Structure: The final compound is formed through coupling reactions that link the synthesized intermediates, followed by purification processes such as chromatography to isolate zicronapine in a pure form.

Specific details about the synthetic pathway can vary based on the research focus and intended modifications to the compound .

Zicronapine is primarily investigated for:

  • Treatment of Schizophrenia: Its receptor antagonism profile makes it suitable for managing psychotic symptoms.
  • Research in Neuropharmacology: Understanding its interactions with various neurotransmitter systems aids in developing new therapeutic strategies for mental health disorders.

Additionally, its unique properties may offer insights into drug design for other neuropsychiatric conditions .

Zicronapine shares structural and functional similarities with several other compounds used in psychiatric treatment. Here are some notable comparisons:

Compound NameClassMechanism of ActionUnique Features
RisperidoneAtypical AntipsychoticDopamine D2 and serotonin 5HT2A antagonistBroader receptor activity profile
OlanzapineAtypical AntipsychoticDopamine D2 and serotonin 5HT2A antagonistKnown for metabolic side effects
AripiprazoleAtypical AntipsychoticPartial agonist at dopamine D2 receptorUnique mechanism reduces side effects
ClozapineAtypical AntipsychoticMultiple receptor antagonistEffective in treatment-resistant schizophrenia

Zicronapine's unique combination of receptor antagonism provides a distinct therapeutic profile, potentially leading to improved outcomes for patients who do not respond adequately to existing treatments .

Zicronapine, chemically designated as 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, presents a complex molecular architecture with defined stereochemical characteristics [1]. The compound exhibits absolute stereochemistry with two defined stereocenters (2/2), specifically configured as (1R,3S) at the indane portion of the molecule [2] [3].

The molecular framework consists of a chlorinated indane core bearing a phenyl substituent at the 3-position, connected to a trimethylpiperazine moiety through the 1-position [4]. The absolute configuration has been established through comprehensive structural analysis, confirming the R configuration at carbon-1 and S configuration at carbon-3 of the indane ring system [1] [3].

Structural Properties Summary

PropertyZicronapine Free BaseZicronapine FumarateZicronapine Succinate
Molecular FormulaC₂₂H₂₇ClN₂C₂₂H₂₇ClN₂·C₄H₄O₄C₂₂H₂₇ClN₂·C₄H₆O₄
Molecular Weight354.92 g/mol [2]470.99 g/mol [4]473.01 g/mol [5]
CAS Number170381-16-5 [1]170381-17-6 [4]846061-36-1 [6]
StereochemistryAbsolute [3]Absolute [7]Absolute [8]
Defined Stereocenters2/2 [3]2/2 [7]2/2 [8]

The crystallographic analysis reveals that zicronapine crystallizes with two defined asymmetric centers, maintaining absolute stereochemical integrity across different salt forms. The molecular geometry exhibits a rigid indane backbone with controlled conformational flexibility in the piperazine ring, contributing to its receptor binding selectivity [9].

Molecular Dynamics Simulations of Receptor Interactions

Computational molecular dynamics simulations have provided crucial insights into zicronapine's receptor binding mechanisms and conformational behavior. The compound demonstrates remarkable structural plasticity, adopting three distinct conformational states that influence its receptor binding kinetics and selectivity [9].

Conformational States and Receptor Selectivity

Conformational StatePrimary TargetBinding CharacteristicsStructural Features
ExtendedDopamine D₂Favors D₂ receptor binding [9]Extended piperazine conformation
Partially FoldedSerotonin 5-HT₂AEnhances 5-HT₂A affinity [9]Intermediate flexibility
Fully FoldedSerotonin 5-HT₆Promotes 5-HT₆ interaction [9]Compact molecular arrangement

Molecular dynamics simulations reveal that zicronapine's binding pathway involves multiple intermediate states between the solution phase and fully bound conformations [10]. The structural plasticity enables differential receptor engagement based on local neurotransmitter concentrations, with the extended conformation demonstrating preferential interaction with dopamine D₂ receptors [9].

Receptor Binding Profile

ReceptorKi (nM)Functional ActivityBinding Mechanism
Dopamine D₁2.1 [9]Competitive antagonistHigh-affinity binding
Dopamine D₂4.7 [9]Partial inverse agonistExtended conformation preference
Serotonin 5-HT₂A1.8 [9]Inverse agonistPartially folded state enhancement
Serotonin 5-HT₆3.2 [9]Neutral antagonistFully folded conformation
Serotonin 5-HT₁A1.1 [11]High affinity bindingMulti-receptor interaction

The computational analysis demonstrates that zicronapine's molecular weight of 354.92 g/mol and polar surface area of 32.6 Ų facilitate optimal central nervous system penetration while maintaining acceptable metabolic stability [9]. The compound exhibits excellent blood-brain barrier permeability with a predicted LogP value of 4.7, supporting its potential as a central nervous system therapeutic agent [12] [13].

Comparative Analysis of Salt Forms (Fumarate vs. Succinate)

The pharmaceutical development of zicronapine has involved the investigation of multiple salt forms to optimize solubility, stability, and bioavailability characteristics. The two primary salt forms under investigation are the fumarate and succinate salts, each presenting distinct physicochemical properties and potential advantages for pharmaceutical formulation [4] [5].

Salt Form Comparison

PropertyFumarate SaltSuccinate Salt
Molecular FormulaC₂₂H₂₇ClN₂·C₄H₄O₄ [7]C₂₂H₂₇ClN₂·C₄H₆O₄ [8]
Molecular Weight470.99 g/mol [4]473.01 g/mol [8]
CAS Number170381-17-6 [4]846061-36-1 [6]
Counterion StructureFumaric acid (unsaturated) [7]Succinic acid (saturated) [5]
Enhanced SolubilityDemonstrated [4]Demonstrated [8]
Stability ProfileGood hygroscopic stability [14]Metabolic intermediate advantage [5]

The fumarate salt demonstrates enhanced water solubility compared to the free base, with the fumaric acid counterion providing a trans-configured double bond that contributes to crystal packing stability [7]. Fumaric acid, as a naturally occurring dicarboxylic acid, offers favorable regulatory profiles and established pharmaceutical precedents [7].

The succinate salt form utilizes succinic acid as the counterion, which presents unique advantages as a naturally occurring metabolic intermediate in the tricarboxylic acid cycle [5]. Succinic acid's role in cellular metabolism may provide additional therapeutic benefits through modulation of mitochondrial function and ATP synthesis pathways [5].

Physicochemical Advantages

Fumarate Salt Benefits:

  • Superior crystal packing due to planar geometry [7]
  • Enhanced dissolution characteristics [15]
  • Established pharmaceutical precedent [4]
  • Good hygroscopic stability [14]

Succinate Salt Benefits:

  • Natural metabolic integration [5]
  • Potential synergistic effects [8]
  • Favorable biocompatibility profile [5]
  • Enhanced formulation flexibility [8]

Both salt forms maintain the absolute stereochemical configuration of the parent compound while providing improved pharmaceutical properties. The selection between fumarate and succinate forms depends on specific formulation requirements, stability considerations, and therapeutic objectives [4] [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

354.1862766 g/mol

Monoisotopic Mass

354.1862766 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZV11V7G6A

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

170381-16-5

Wikipedia

Zicronapine

Dates

Last modified: 02-18-2024

Explore Compound Types